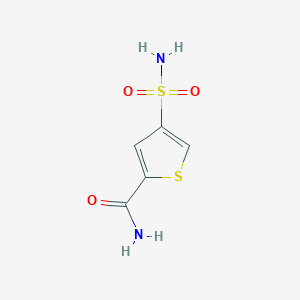

4-(aminosulfonyl)-2-thiophenecarboxamide

カタログ番号:

B5571090

分子量:

206.2 g/mol

InChIキー:

PMDRIMLCOXCRAA-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

4-(Aminosulfonyl)-2-thiophenecarboxamide is a synthetic thiophene derivative offered for research purposes. Thiophene carboxamides are a privileged scaffold in medicinal chemistry, known for their versatile pharmacological properties and significant potential in drug discovery . These compounds are of high interest in oncology research, as structurally similar molecules have demonstrated potent and selective cytotoxic effects against various cancer cell lines, including melanoma (A375), colorectal cancer (HT-29), and breast cancer (MCF-7) . The proposed mechanism of action for related compounds involves the induction of apoptosis (programmed cell death) through caspase 3/7 activation and disruption of mitochondrial membrane potential . Beyond oncology, thiophene carboxamide derivatives are also investigated for their antibacterial activity against pathogenic Gram-positive and Gram-negative bacteria, as well as for their antioxidant properties . This product is intended for research use by qualified scientists in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. The buyer assumes all responsibility for confirming the identity and purity of the product for their specific research applications.

特性

IUPAC Name |

4-sulfamoylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3S2/c6-5(8)4-1-3(2-11-4)12(7,9)10/h1-2H,(H2,6,8)(H2,7,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDRIMLCOXCRAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1S(=O)(=O)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key Observations :

- Chlorine and Hydroxy Groups (e.g., 4f ) increase molecular weight and melting points due to enhanced intermolecular interactions (e.g., hydrogen bonding) .

- Bulkier Substituents (e.g., benzoyl in 14 ) reduce yields (40%) compared to simpler derivatives (67–75%) due to steric hindrance during synthesis .

- Sulfur-Containing Moieties (e.g., dithiane in 22 ) may improve antimicrobial activity by disrupting bacterial membranes .

Key Findings :

- Antimicrobial Potency : Chromene derivatives (e.g., 17 ) show superior activity against Gram-positive bacteria (MIC: 2–8 µg/mL) compared to base thiophenecarboxamides, likely due to planar chromene systems improving membrane interaction .

- Enzyme Inhibition : Pyrazole derivatives (e.g., 4d ) exhibit higher carbonic anhydrase inhibition, attributed to the synergistic effect of sulfamoyl and hydroxy groups .

- Structural Misassignments : A pyridazinecarboxamide analog (10d ) was misreported in prior studies, emphasizing the need for rigorous NMR/LC-MS validation during comparisons .

Q & A

Q. What are the recommended methodologies for synthesizing 4-(aminosulfonyl)-2-thiophenecarboxamide and ensuring reproducibility?

The synthesis typically involves multi-step reactions, including sulfonylation and carboxamide formation. A validated protocol includes:

- Step 1 : Sulfonylation of the thiophene precursor using sulfonic acid derivatives under anhydrous conditions (e.g., DMF as solvent, 60–80°C).

- Step 2 : Carboxamide coupling via activation with EDC/HOBt or DCC, followed by reaction with an amine source .

- Characterization : Confirm structure using H NMR (e.g., aromatic protons at δ 7.47–7.86 ppm for sulfonamide and thiophene groups) and LCMS (observed [M+H] at m/z 297.4) .

Q. How should researchers address solubility challenges during biological assays?

- Solvent Selection : Use DMSO for initial stock solutions (≤10 mM), followed by dilution in PBS or cell culture media.

- Surfactant Addition : For in vivo studies, employ Tween-80 or cyclodextrins to enhance bioavailability .

- Validation : Confirm stability via HPLC over 24 hours at 37°C to rule out precipitation .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : Assign peaks for sulfonamide (-SONH) and carboxamide (-CONH-) groups.

- LCMS/HRMS : Verify molecular ion ([M+H]) and isotopic pattern.

- IR : Confirm sulfonamide S=O stretches (1150–1350 cm) and carboxamide C=O (1650–1700 cm) .

Advanced Research Questions

Q. How can structural modifications improve target selectivity in antimicrobial studies?

Q. What computational approaches predict interaction profiles with biological targets?

Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?

- Hypothesis Testing :

- Experimental Redesign : Use pharmacokinetic profiling (C, AUC) to correlate exposure levels with efficacy .

Q. What strategies optimize reaction yields in large-scale synthesis?

Q. Data Contradiction Analysis Example :

| Condition | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Room Temperature | 45 | 85 | Side product (hydrolysis) |

| 0–5°C, Slow Addition | 69 | 97 | No detectable impurities |

| Reference: |

Methodological Best Practices

- Replication : Document reaction parameters (e.g., solvent grade, humidity) to minimize batch variability .

- Data Validation : Cross-reference NMR shifts with PubChem entries (e.g., CID 11326010) for structural confirmation .

- Ethical Reporting : Disclose negative results (e.g., failed coupling attempts) to aid community troubleshooting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。